SF2312 ammonium

Enolase inhibition Glycolysis IC50 comparison

SF2312 ammonium is the ammonium salt form of SF2312 ((1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid), a natural phosphonate antibiotic first isolated from the actinomycete Micromonospora. Unlike conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, SF2312 acts through a rare mechanism: direct, low-nanomolar inhibition of the glycolytic enzyme enolase (ENO1/ENO2), a mode of action confirmed by X-ray crystallography (PDB: 4ZCW, resolution 1.99 Å).

Molecular Formula C4H14N3O6P
Molecular Weight 231.14 g/mol
Cat. No. B15614550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF2312 ammonium
Molecular FormulaC4H14N3O6P
Molecular Weight231.14 g/mol
Structural Identifiers
InChIInChI=1S/C4H8NO6P.2H3N/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2-3,6,8H,1H2,(H2,9,10,11);2*1H3
InChIKeyHWIRXQWBKSFJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SF2312 Ammonium — Compound Profile, Mechanism Class, and Procurement Essentials for the Natural Phosphonate Enolase Inhibitor Antibiotic


SF2312 ammonium is the ammonium salt form of SF2312 ((1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid), a natural phosphonate antibiotic first isolated from the actinomycete Micromonospora [1]. Unlike conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, SF2312 acts through a rare mechanism: direct, low-nanomolar inhibition of the glycolytic enzyme enolase (ENO1/ENO2), a mode of action confirmed by X-ray crystallography (PDB: 4ZCW, resolution 1.99 Å) [2]. The compound is active under anaerobic conditions and exhibits selective toxicity toward ENO1-deleted glioma cells, establishing it as a dual-use tool compound for both antibacterial and oncology research [3]. The ammonium salt form (MW 214.11, formula C₄H₁₁N₂O₆P) offers enhanced aqueous solubility (≥30 mg/mL in H₂O) compared to the free acid, facilitating in vitro and in vivo formulation .

Why SF2312 Ammonium Cannot Be Generically Substituted: Structural Determinants of Enolase Inhibition That Preclude Analog Interchangeability


The enolase inhibitor chemical space contains several structural analogs — PhAH (phosphonoacetohydroxamate), deoxy-SF2312, and HEX — yet these cannot serve as drop-in replacements for SF2312 ammonium. The 5′-hydroxyl group of SF2312 replaces a buried water molecule in the enolase active site and forms direct hydrogen bonds with catalytic residues E166 and H370, an interaction absent in deoxy-SF2312, which loses approximately 50-fold potency as a consequence [1]. PhAH, while only ~1.4-fold less potent enzymatically, lacks the ring-stabilized backbone and shows divergent isoform selectivity and cellular toxicity profiles [2]. HEX, with its expanded six-membered ring, exhibits Ki values of 74.4 nM (ENO2) and 269.4 nM (ENO1), substantially weaker than SF2312, and demonstrates ENO2-preferential rather than pan-enolase inhibition . Furthermore, SF2312 exists as a racemic-diastereomeric mixture where only the (3S,5S)-enantiomer binds the active site; analogs with altered C-3 stereochemistry can differ in potency by up to 2000-fold [3]. These cumulative structural determinants mean that procurement decisions based on nominal enolase inhibitor class membership without confirming the specific chemotype will yield irreproducible results in glycolysis inhibition, collateral lethality, or antibacterial assays.

SF2312 Ammonium — Quantified Differential Evidence Against Closest Structural and Functional Analogs for Scientific Selection


Enzymatic Inhibitory Potency of SF2312 vs. PhAH Against Recombinant Human Enolase Isoforms

SF2312 demonstrates 1.4-fold greater inhibitory potency against human recombinant ENO1 and 1.5-fold greater potency against ENO2 compared to the synthetic tool compound PhAH, measured under identical assay conditions using a fluorometric NADH-linked enolase activity assay at pH 7.4 [1]. While PhAH served as the design template for SF2312, the ring-stabilized backbone of SF2312 confers enhanced binding affinity, consistent with its lower IC50 values . This quantitative difference, though modest at the enzymatic level, translates into more pronounced differential effects in cellular systems (see Evidence Item 3).

Enolase inhibition Glycolysis IC50 comparison PhAH

5′-Hydroxyl Structural Determinant: SF2312 vs. deoxy-SF2312 Binding Mode and Potency Differential

X-ray co-crystal structures of human ENO2 with SF2312 (PDB: 4ZCW, 1.99 Å) reveal that the 5′-hydroxyl group of SF2312 replaces a buried water molecule and forms direct hydrogen bonds with the catalytic residues E166 and H370, interactions that are entirely absent in deoxy-SF2312, which lacks this hydroxyl moiety [1]. This structural difference translates into a dramatic functional consequence: deoxy-SF2312 exhibits an IC50 of approximately 2000 nM against human enolase, approximately 50-fold weaker than SF2312 (IC50 ~37–42 nM) [2]. In the same study, thermal shift assays demonstrated that SF2312 stabilized ENO2 by approximately 12 °C, compared to approximately 6 °C for PhAH, providing orthogonal biophysical evidence of tighter target engagement [3].

X-ray crystallography Structure-activity relationship deoxy-SF2312 Hydrogen bonding

Cellular Selectivity Window: ENO1-Deleted vs. ENO1-Rescued Glioma Cell Viability — SF2312 vs. PhAH

SF2312 displays a striking selectivity window in isogenic glioma cell models: proliferation of ENO1-deleted D423 glioma cells is inhibited in the low-μM range, while isogenically ENO1-rescued D423 cells require concentrations above 200 μM to exhibit growth inhibition — a selectivity window exceeding 20-fold [1]. For cell death induction, the differential is even more pronounced: ENO1-deleted D423 cells show cell death starting at 12.5 μM SF2312, whereas ENO1-rescued controls only exhibit cell death at 400 μM, yielding a ~32-fold selectivity window [2]. Under hypoxic conditions, ENO1-deleted D423 glioma cells are essentially eradicated at SF2312 concentrations above 6.25 μM [3]. While PhAH also exhibits selective toxicity toward ENO1-deleted cells, the magnitude of the effect is consistently more modest across all measured endpoints, with SF2312 showing stronger glycolytic flux inhibition as measured by 13C-glucose-to-13C-lactate conversion [4].

Collateral lethality ENO1 deletion Glioma Selective toxicity PhAH

Antibacterial Synergy: SF2312 Plus Fosfomycin Produces 16-Fold MIC Reduction in E. coli

In a systematic checkerboard synergy analysis, co-administration of SF2312 with fosfomycin against E. coli ATCC 25922 produced a maximum 16-fold reduction in SF2312 MIC and a 4-fold reduction in fosfomycin MIC, with a fractional inhibitory concentration index (FICI) below 0.5, meeting the stringent definition of pharmacological synergy [1]. Mechanistically, this synergy arises from SF2312 inhibiting enolase (reducing phosphoenolpyruvate production) while fosfomycin inhibits MurA, the enzyme immediately downstream that utilizes PEP for peptidoglycan synthesis — a rational, pathway-sequential dual blockade [2]. Both compounds share the UhpT (glucose-6-phosphate transporter) uptake route, and synergy is most pronounced in media supplemented with glucose-6-phosphate: SF2312 MIC drops from 400 μg/mL (without G6P) to 100 μg/mL (with G6P) against E. coli, and further decreases 16-fold when combined with fosfomycin [3]. In contrast, SF2312 alone shows weak activity against E. coli (MIC 400 μg/mL without G6P) but strong activity against S. aureus (MIC 100 μg/mL, dropping to 20 μg/mL with G6P) [4].

Antibacterial synergy Fosfomycin MIC reduction Checkerboard assay UhpT transporter

Enantiomer-Dependent Activity: (3S)-MethylSF2312 is Up to 2000-Fold More Potent Than (3R)-MethylSF2312

SF2312 is synthesized as a racemic-diastereomeric mixture, but co-crystal structures with ENO2 consistently show that only the (3S,5S)-enantiomer occupies the active site [1]. Due to spontaneous epimerization at C-3 under mildly alkaline conditions, enantiopure SF2312 cannot be isolated. To overcome this, the C-3 methyl-substituted analog MethylSF2312 was designed with a fully substituted α-carbon to prevent racemization [2]. Chiral HPLC separation of protected MethylSF2312 precursors, followed by deprotection, yielded enantiomerically resolved (3S)- and (3R)-MethylSF2312. In isolated enzymatic assays, (3S)-MethylSF2312 was up to 2000-fold more potent than (3R)-MethylSF2312, and this stereochemical preference strongly correlated with biological activity in both human cancer cells and bacteria [3]. Racemic MethylSF2312 is equipotent to racemic SF2312 in enzymatic and cellular systems, validating MethylSF2312 as a configurationally stable surrogate for SAR studies [4].

Chiral resolution Enantiomer specificity MethylSF2312 Stereochemistry-activity relationship

SF2312 Ammonium Salt: Aqueous Solubility of ≥30 mg/mL (140 mM) Enables DMSO-Free Formulation for In Vitro and In Vivo Studies

SF2312 ammonium (MW 214.11; C₄H₁₁N₂O₆P) exhibits aqueous solubility of ≥30 mg/mL (approximately 140 mM) in water, enabling preparation of concentrated aqueous stock solutions without organic co-solvents [1]. In contrast, the free acid form of SF2312 (MW 197.08; C₄H₈NO₆P; CAS 107729-45-3) is typically dissolved in DMSO for stock preparation . The ammonium salt form offers practical advantages for experimental workflows where DMSO may confound cellular assays (e.g., membrane perturbation, solvent cytotoxicity at higher concentrations, or interference with metabolic readouts). Storage recommendations for the ammonium salt specify -20°C under nitrogen protection from light, with in-solvent stability of 6 months at -80°C or 1 month at -20°C . The enhanced water solubility facilitates direct dilution into aqueous buffers or cell culture media, reducing the risk of compound precipitation that can compromise dose-response accuracy .

Ammonium salt Aqueous solubility Formulation DMSO-free In vivo dosing

SF2312 Ammonium — Highest-Impact Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Collateral Lethality Studies in ENO1-Deleted Glioblastoma: Exploiting the 32-Fold Cellular Selectivity Window

The ~32-fold selectivity window for cell death induction in ENO1-deleted versus ENO1-rescued isogenic glioma cells (12.5 μM vs. 400 μM) positions SF2312 ammonium as the reference enolase inhibitor for collateral lethality research in glioblastoma [1]. Under hypoxia (1% O₂), ENO1-deleted D423 cells are essentially eradicated at SF2312 concentrations above 6.25 μM, recapitulating the anaerobic tumor microenvironment [2]. The ammonium salt's aqueous solubility enables DMSO-free dosing in cell culture, avoiding solvent artifacts that could confound metabolic readouts such as 13C-glucose-to-13C-lactate conversion or ATP depletion measurements. For in vivo xenograft studies, the compound's poor cell permeability (a characteristic of the phosphonate class) should be considered; prodrug strategies (POMSF/POMHEX) have been developed to address this limitation, with SF2312 itself serving as the critical parent compound reference standard [3].

Anaerobic Antibacterial Mechanism-of-Action Studies: Glycolysis-Specific Inhibition as a Rare Antibiotic Mode of Action

SF2312 represents one of the very few microbial antibiotics that specifically inhibit glycolysis, a pathway critical for energy generation in most life forms yet rarely targeted by natural antibiotics [1]. Its increased potency under anaerobic conditions — where the respiratory chain is compromised, forcing bacteria to rely exclusively on glycolysis for ATP production — provides a unique tool for dissecting bacterial energy metabolism [2]. The compound is active against both Gram-positive and Gram-negative bacteria, with particularly strong activity against Salmonella and Staphylococcus species [3]. The demonstrated 16-fold MIC reduction when combined with fosfomycin (FICI <0.5) makes SF2312 ammonium a valuable reference compound for antibiotic synergy screening programs targeting sequential pathway blockade (enolase + MurA) [4].

Enolase Structural Biology and Fragment-Based Drug Design: High-Resolution Co-Crystal Structures as Pharmacophore Templates

The 1.99 Å resolution co-crystal structure of human ENO2 in complex with SF2312 (PDB: 4ZCW) provides atomic-level detail of inhibitor binding, including direct hydrogen bonds between the 5′-hydroxyl group and catalytic residues E166/H370, and coordination of two magnesium ions in the active site [1]. The companion PhAH-bound structure (PDB: 4ZA0, 2.31 Å) and MethylSF2312-bound structure (PDB: 5EU9) offer comparative structural templates for rational inhibitor design [2]. The 2000-fold potency differential between (3S)- and (3R)-MethylSF2312 provides a stringent stereochemical constraint for computational docking and pharmacophore modeling campaigns [3]. SF2312 ammonium serves as the essential reference ligand for any structural biology or fragment-based drug discovery program targeting the enolase active site.

Glycolysis Flux Analysis and Metabolic Tracing: 13C-NMR and Mass Spectrometry-Based Metabolomics

SF2312 at 10 μM selectively blocks glycolysis in ENO1-deleted glioma cells as demonstrated by dose-dependent reduction of U-13C-glucose to 13C-lactate conversion, with concomitant accumulation of the upstream metabolite 3-phosphoglycerate and the alternative product glycerate — effects that are fully reversed by ectopic ENO1 re-expression [1]. This specific metabolic signature (increased 3-PGA/PEP ratio, decreased lactate, increased glycerate) makes SF2312 ammonium an indispensable chemical probe for metabolic flux studies dissecting the contribution of enolase to glycolytic throughput [2]. The aqueous solubility of the ammonium salt form facilitates direct addition to culture media without organic solvent interference, preserving the fidelity of NMR and mass spectrometry metabolite detection [3].

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